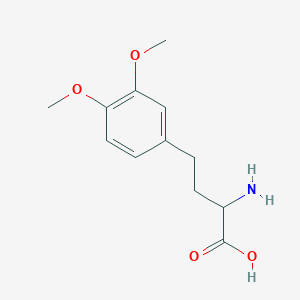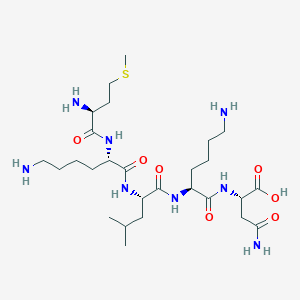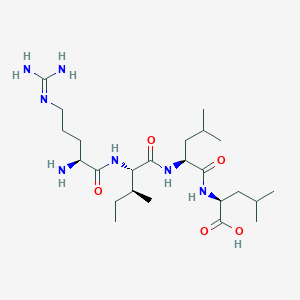![molecular formula C14H29N B14183452 (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine CAS No. 920512-78-3](/img/structure/B14183452.png)
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is a chiral piperidine derivative with a unique structural configuration. This compound is characterized by the presence of a piperidine ring substituted at the 2-position with a 2,6-dimethylheptyl group. The stereochemistry of the compound is defined by the (2R) configuration at both the piperidine ring and the heptyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2,6-dimethylheptanal.
Formation of the Intermediate: The key intermediate, 2,6-dimethylheptyl piperidine, is formed through a condensation reaction between piperidine and 2,6-dimethylheptanal under acidic or basic conditions.
Chiral Resolution: The racemic mixture obtained from the condensation reaction is subjected to chiral resolution techniques such as chromatography or enzymatic resolution to isolate the (2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: The condensation reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Automated Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to efficiently separate the desired enantiomer from the racemic mixture.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its target can activate or inhibit signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(2S)-2,6-dimethylheptyl]piperidine: The enantiomer of the compound with (2S) configuration.
2-[(2,6-dimethylheptyl)]piperidine: A non-chiral analog lacking the specific stereochemistry.
N-substituted piperidines: Compounds with various substituents at the nitrogen atom.
Uniqueness
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is unique due to its specific (2R) stereochemistry, which can impart distinct biological and chemical properties compared to its analogs and enantiomers.
Eigenschaften
CAS-Nummer |
920512-78-3 |
|---|---|
Molekularformel |
C14H29N |
Molekulargewicht |
211.39 g/mol |
IUPAC-Name |
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine |
InChI |
InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
AFNFZWXXOBUZDU-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)C[C@H]1CCCCN1 |
Kanonische SMILES |
CC(C)CCCC(C)CC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)

![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)

![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)


![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)


